molecular formula C20H21FN6O B10893716 5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10893716
M. Wt: 380.4 g/mol
InChI Key: ZGOWCGLNPGMWLQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N~7~-(8-methyl-8-azabicyclo[321]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Azabicyclo Octane Moiety: This is usually done through amide bond formation, using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo octane moiety.

    Reduction: Reduction reactions can be used to modify the triazolopyrimidine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may interact with various enzymes and receptors, making it a candidate for drug discovery and development. Its potential to modulate biological pathways can be harnessed for therapeutic purposes.

Medicine

In medicine, the compound’s structural features may confer specific pharmacological activities, such as binding to neurotransmitter receptors or inhibiting enzymes. This makes it a potential candidate for the treatment of neurological disorders or other diseases.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These may include neurotransmitter receptors, enzymes, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • 5-(4-Bromophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-(4-fluorophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H21FN6O/c1-26-15-6-7-16(26)9-14(8-15)24-19(28)18-10-17(12-2-4-13(21)5-3-12)25-20-22-11-23-27(18)20/h2-5,10-11,14-16H,6-9H2,1H3,(H,24,28)

InChI Key

ZGOWCGLNPGMWLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC=C(C=C5)F

Origin of Product

United States

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